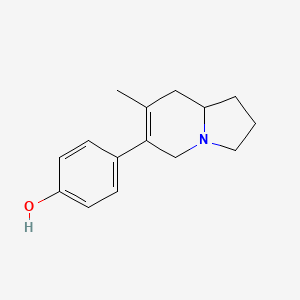

Ipalbidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(7-methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11-9-13-3-2-8-16(13)10-15(11)12-4-6-14(17)7-5-12/h4-7,13,17H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQQRWWNQONTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN2CCCC2C1)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949157 | |

| Record name | 4-(7-Methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26294-41-7 | |

| Record name | 4-(1,2,3,5,8,8a-Hexahydro-7-methyl-6-indolizinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26294-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipalbidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026294417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(7-Methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Ipalbidine: A Technical Guide to its Discovery, Isolation, and Characterization from Ipomoea hardwickii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipalbidine, a potent alkaloid first isolated from the seeds of Ipomoea hardwickii, has garnered significant interest for its notable analgesic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents quantitative data on its biological activity, and elucidates its proposed mechanism of action through the central norepinephrinergic system. Spectroscopic data for the structural confirmation of this compound are also summarized. This document serves as a vital resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel analgesic agents.

Discovery and Sourcing

This compound was first reported in 1969 as a novel alkaloid isolated from the seeds of Ipomoea hardwickii, a plant belonging to the Convolvulaceae family[1]. This discovery laid the groundwork for subsequent investigations into its chemical structure and biological activities. While the original publication provides the foundational knowledge, subsequent total synthesis studies have been instrumental in confirming its structure and enabling more extensive pharmacological evaluation[2][3][4].

Isolation from Ipomoea hardwickii

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols:

Milling and Defatting:

-

Dried seeds of Ipomoea hardwickii are finely milled to increase the surface area for solvent extraction.

-

The resulting powder is subjected to soxhlet extraction or cold maceration with a non-polar solvent, such as n-hexane, to remove fatty oils and other lipophilic compounds.

Extraction of Alkaloids:

-

The defatted plant material is then extracted with methanol or ethanol, typically through maceration or percolation, to isolate the alkaloids.

-

The solvent is evaporated under reduced pressure to yield a crude methanolic extract.

Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with an immiscible organic solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and acidic impurities.

-

The aqueous layer is subsequently basified (e.g., with NH4OH to pH 9-10), causing the deprotonation of the alkaloids and making them soluble in an organic solvent.

-

The alkaloids are then extracted from the basified aqueous solution using an organic solvent like chloroform.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield a crude alkaloid fraction.

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina.

-

Elution is performed using a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing agent (e.g., Dragendorff's reagent for alkaloids).

-

Fractions containing this compound are pooled and further purified by preparative TLC or recrystallization to obtain the pure compound.

Structural Characterization

The structure of this compound has been elucidated and confirmed through various spectroscopic techniques.

| Spectroscopic Data for this compound | |

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the p-methoxyphenyl group, and aliphatic protons of the indolizidine core. |

| ¹³C NMR | Resonances for the carbons of the indolizidine skeleton and the p-methoxyphenyl substituent. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition and structural features. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for aromatic C-H, aliphatic C-H, and C-O stretching vibrations. |

Note: Specific chemical shifts and coupling constants can be found in total synthesis literature.

Biological Activity: Analgesic Effects

This compound exhibits significant analgesic activity, which has been demonstrated to be central in origin.

Quantitative Analgesic Activity Data:

| Parameter | Administration Route | Value | Test Model |

| Analgesic Effect | Subcutaneous (s.c.) | Dose-dependent | Rat Tail Flick |

| Analgesic Effect | Intracerebroventricular (i.c.v.) | Dose-dependent | Rat Tail Flick |

Note: Specific ED50 values are not consistently reported across publicly available literature.

Mechanism of Analgesic Action:

The analgesic effect of this compound is mediated through the central norepinephrinergic system. Studies have indicated that this compound's action is likely through the modulation of α1-adrenergic receptors.

Proposed Signaling Pathway for this compound-Induced Analgesia:

Caption: Proposed signaling pathway of this compound's analgesic effect.

Conclusion and Future Directions

This compound, an alkaloid from Ipomoea hardwickii, presents a promising scaffold for the development of novel non-opioid analgesics. Its central mechanism of action via the norepinephrinergic system offers a distinct advantage. Future research should focus on elucidating the precise molecular interactions with α1-adrenergic receptor subtypes, conducting detailed structure-activity relationship studies to optimize its analgesic potency and pharmacokinetic profile, and further exploring its potential in various pain models. The detailed methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. Alkaloid Synthesis: this compound (Clive), Hosieine A (Hong), Gephyrotoxin (You), Cylindricine A (Pandey), Martinellic Acid (Aponick), Lundurine A (Zhang/Qin) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. A formal total synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Total syntheses of arylindolizidine alkaloids (+)-ipalbidine and (+)-antofine - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacology and toxicology profile of Ipalbidine

An In-depth Technical Guide on the Pharmacology and Toxicology Profile of Ipalbidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring alkaloid isolated from the seeds of Ipomoea hardwickii.[1][2][3] It has demonstrated notable dose-dependent analgesic properties, positioning it as a compound of interest for further pharmacological investigation.[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacology and toxicology of this compound. The primary mechanism of its analgesic action is attributed to its effects on the central norepinephrinergic system, specifically involving alpha-1 adrenergic receptors. This document synthesizes the available preclinical data, details experimental methodologies used in its characterization, and presents its known signaling pathways. It is important to note that publicly available toxicological data for this compound is limited.

Pharmacology

Mechanism of Action

Pharmacodynamics

The primary pharmacodynamic effect of this compound is analgesia. This has been demonstrated in rodent models using the tail-flick test, where administration of this compound leads to a dose-dependent increase in pain threshold. The analgesic effect is significantly diminished by the administration of reserpine, a norepinephrine (B1679862) depleting agent, and this effect can be reversed by the administration of norepinephrine. Furthermore, the analgesic action is blocked by phentolamine (B1677648) (a non-selective alpha-adrenoceptor antagonist) and prazosin (B1663645) (an alpha-1 selective antagonist).

Pharmacokinetics

Currently, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Toxicology Profile

A thorough review of available literature and safety data sheets indicates a significant lack of formal toxicological studies for this compound. No quantitative data such as LD50 (lethal dose, 50%) or detailed acute, sub-chronic, or chronic toxicity studies have been published.

Table 1: Summary of Available Toxicological Data

| Toxicological Endpoint | Result | Reference |

| Acute Toxicity (Oral) | No data available | |

| Skin Corrosion/Irritation | No data available | |

| Serious Eye Damage/Irritation | No data available | |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available |

Experimental Protocols

Analgesic Activity Assessment: Rat Tail-Flick Test

The primary method used to evaluate the analgesic properties of this compound is the rat tail-flick test. This is a standard method for assessing centrally mediated analgesia.

Principle: The test measures the latency of a rat to flick its tail in response to a thermal stimulus. An increase in the latency period after administration of a test compound is indicative of an analgesic effect.

Apparatus: A tail-flick analgesiometer, which consists of a heat source (e.g., a focused light beam) and a timer.

Protocol:

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the experimental environment and handling for several days prior to the experiment.

-

Baseline Measurement: The baseline tail-flick latency is determined for each animal by applying the heat stimulus to the tail and recording the time taken to flick the tail. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

-

Drug Administration: this compound is administered, typically via subcutaneous (s.c.) or intracerebroventricular (i.c.v.) injection, at varying doses. A control group receives a vehicle injection.

-

Post-treatment Measurement: The tail-flick latency is measured at predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The analgesic effect is quantified as the percentage increase in tail-flick latency compared to the baseline. Dose-response curves can be generated to determine the potency of the compound.

This is a generalized protocol based on standard tail-flick test procedures. The specific parameters of the study cited for this compound may have varied.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's Analgesic Action

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to its analgesic effect.

Caption: Proposed signaling pathway for this compound-induced analgesia.

Experimental Workflow for Investigating this compound's Mechanism

The following diagram outlines the logical workflow of experiments used to elucidate the mechanism of action of this compound.

Caption: Experimental workflow for elucidating this compound's analgesic mechanism.

Conclusion

This compound is a promising natural alkaloid with demonstrated central analgesic properties mediated through the norepinephrinergic system and alpha-1 adrenergic receptors. Its characterization as a nonaddictive analgesic further highlights its potential therapeutic value. However, a significant gap exists in the understanding of its toxicological profile and pharmacokinetic properties. Further research, including comprehensive ADME and toxicology studies, is imperative to fully assess the safety and clinical viability of this compound as a therapeutic agent.

References

The Central Origin of Ipalbidine's Analgesic Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipalbidine, a photoactive alkaloid, has demonstrated notable analgesic properties. This technical guide delves into the central nervous system mechanisms underpinning its pain-relieving effects. Evidence strongly indicates that this compound exerts its analgesic action through the supraspinal norepinephrinergic system, specifically via indirect modulation of α1-adrenergic receptors. This document synthesizes the available preclinical data, outlines detailed experimental protocols for elucidating its mechanism of action, and provides visual representations of the proposed signaling pathways and experimental workflows. While direct quantitative data for this compound's binding affinity and in vivo potency are not extensively available in the public domain, this guide serves as a comprehensive framework for researchers investigating this promising analgesic compound.

Introduction

This compound is an alkaloid that has been reported to possess non-addictive analgesic properties[1]. Understanding the precise central mechanisms of its action is crucial for its potential development as a therapeutic agent. Studies have indicated that the analgesic effect of this compound is of central origin, acting primarily at supraspinal sites[2]. This guide will explore the key neurotransmitter systems and brain regions implicated in this compound-induced analgesia.

Core Mechanism of Action: The Norepinephrinergic System

The central analgesic effect of this compound is intricately linked to the descending noradrenergic pain modulatory pathway. This system, originating from brainstem nuclei, plays a pivotal role in the endogenous control of nociception.

Involvement of the Locus Coeruleus

The locus coeruleus (LC), a nucleus in the pons, is the principal source of noradrenergic neurons that project throughout the central nervous system, including to key areas of the descending pain pathway such as the periaqueductal gray (PAG) and the spinal cord[3]. Research has shown that the analgesic effect of this compound is significantly diminished by the bilateral destruction of the locus coeruleus, highlighting the critical role of this nucleus in mediating its action[2].

Critical Role of α1-Adrenergic Receptors

Pharmacological studies have further pinpointed the involvement of specific adrenergic receptors. The analgesic effect of this compound is attenuated by the administration of phentolamine (B1677648) (a non-selective α-adrenoceptor antagonist) and prazosin (B1663645) (a selective α1-adrenoceptor antagonist)[2]. Conversely, antagonists for α2-adrenoceptors (yohimbine) and β-adrenoceptors (propranolol) do not affect this compound-induced analgesia. This evidence strongly suggests that this compound's analgesic properties are mediated, at least in part, through the activation of α1-adrenergic receptors. It is proposed that this compound acts indirectly on these receptors, possibly by modulating the release of norepinephrine (B1679862) from noradrenergic terminals.

Data Presentation

While specific quantitative data for this compound is sparse in the available literature, the following tables are presented as templates to illustrate how such data would be structured for clear comparison.

Table 1: Receptor Binding Affinity of this compound

This table would typically present the inhibition constant (Ki) of this compound at various relevant receptors to determine its binding affinity and selectivity.

| Receptor Subtype | Radioligand | Ki (nM) for this compound |

| α1A-Adrenergic | [3H]-Prazosin | Data not available |

| α1B-Adrenergic | [3H]-Prazosin | Data not available |

| α1D-Adrenergic | [3H]-Prazosin | Data not available |

| α2A-Adrenergic | [3H]-Rauwolscine | Data not available |

| μ-Opioid | [3H]-DAMGO | Data not available |

| δ-Opioid | [3H]-DPDPE | Data not available |

| κ-Opioid | [3H]-U69,593 | Data not available |

Table 2: In Vivo Analgesic Potency of this compound

This table would summarize the effective dose 50 (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, in standard animal models of nociception.

| Test | Species | Route of Administration | ED50 (mg/kg) |

| Hot Plate Test | Rat/Mouse | s.c. or i.c.v. | Data not available |

| Tail Flick Test | Rat/Mouse | s.c. or i.c.v. | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that are crucial for a thorough investigation of this compound's central analgesic mechanism.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using a competitive binding assay.

-

Materials:

-

Rat brain cortex membrane preparation (source of α1-adrenoceptors).

-

[3H]-Prazosin (radioligand).

-

This compound (unlabeled competitor).

-

Phentolamine (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate aliquots of the membrane preparation with a fixed concentration of [3H]-Prazosin and varying concentrations of this compound.

-

For total binding, incubate membranes with [3H]-Prazosin only.

-

For non-specific binding, incubate membranes with [3H]-Prazosin and a high concentration of phentolamine.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hot Plate Test for Analgesic Efficacy

This test assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.

-

Apparatus: Hot plate analgesiometer.

-

Animals: Rats or mice.

-

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the experiment.

-

Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

-

Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intracerebroventricular).

-

At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal on the hot plate.

-

Record the latency to the first sign of nociception, such as paw licking or jumping.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

-

Tail Flick Test for Spinal and Supraspinal Analgesia

This test measures the latency of a spinal reflex to a thermal stimulus, which is modulated by supraspinal pathways.

-

Apparatus: Tail flick analgesiometer with a radiant heat source.

-

Animals: Rats or mice, gently restrained.

-

Procedure:

-

Acclimatize the animals to the restrainer before the test.

-

Apply the radiant heat source to the ventral surface of the tail.

-

Measure the baseline latency for the tail-flick response.

-

Administer this compound or vehicle control.

-

Measure the tail-flick latency at various time points post-administration.

-

A cut-off time is used to avoid tissue damage.

-

Analyze the data to determine the dose-response relationship and the time course of the analgesic effect. A dose-dependent analgesic effect for this compound has been observed using this method after subcutaneous or intracerebroventricular administration.

-

GTPγS Binding Assay for G-Protein Activation

This assay measures the activation of G-proteins coupled to α1-adrenoceptors upon stimulation.

-

Materials:

-

Brain membrane preparations.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

This compound.

-

GDP.

-

Assay buffer.

-

-

Procedure:

-

Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.

-

Incubate the membranes with a fixed concentration of [35S]GTPγS in the presence and absence of varying concentrations of this compound.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

An increase in [35S]GTPγS binding in the presence of this compound would indicate G-protein activation.

-

cAMP Immunoassay

This assay determines whether this compound's interaction with α1-adrenoceptors leads to changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Materials:

-

Cultured cells expressing α1-adrenoceptors or brain tissue homogenates.

-

This compound.

-

Forskolin (an adenylyl cyclase activator, used as a positive control).

-

cAMP immunoassay kit (e.g., ELISA-based).

-

-

Procedure:

-

Treat cells or tissue homogenates with this compound at various concentrations for a specified time.

-

Lyse the cells or process the tissue to extract intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay according to the manufacturer's instructions.

-

Compare cAMP levels in this compound-treated samples to control samples.

-

c-Fos Immunohistochemistry for Neuronal Activation

This technique is used to map the neuronal populations in the brain that are activated by this compound-induced analgesia. The expression of the immediate early gene c-Fos is used as a marker of neuronal activity.

-

Animals: Rats or mice.

-

Procedure:

-

Administer an analgesic dose of this compound or vehicle.

-

After a set time (e.g., 90-120 minutes) to allow for c-Fos protein expression, perfuse the animals with a fixative (e.g., paraformaldehyde).

-

Collect the brains and section them, particularly focusing on regions of the descending pain pathway like the locus coeruleus, periaqueductal gray, and rostral ventromedial medulla.

-

Perform immunohistochemistry using an antibody against the c-Fos protein.

-

Visualize and quantify the number of c-Fos-positive neurons in the regions of interest. An increase in c-Fos expression in these areas would provide further evidence for the involvement of the descending pain modulatory pathway.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed signaling pathway for this compound-induced analgesia.

Caption: Integrated workflow for investigating this compound's analgesic effects.

Conclusion

References

The Norepinephrinergic System: A Locus of Ipalbidine's Analgesic Action

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ipalbidine, a photoactive alkaloid derived from the seeds of Ipomoea hardwickii, has demonstrated significant, dose-dependent analgesic properties. This technical guide synthesizes the available preclinical evidence elucidating the pivotal role of the central norepinephrinergic system in mediating these effects. Experimental data strongly indicate that this compound exerts its analgesic action through a supraspinal mechanism, modulating descending pain inhibitory pathways via its interaction with α1-adrenergic receptors. This document provides a comprehensive overview of the experimental protocols employed in these investigations, a quantitative summary of the key findings, and a visualization of the proposed signaling pathways.

Introduction

The quest for novel, non-addictive analgesics remains a cornerstone of modern pharmacology. This compound, an indolizidine alkaloid, has emerged as a promising candidate due to its demonstrated pain-relieving effects in preclinical models.[1] Understanding the precise molecular mechanisms underpinning this compound's analgesia is critical for its potential development as a therapeutic agent. This guide focuses on the substantial body of evidence pointing to the central norepinephrinergic system as the primary mediator of this compound's analgesic activity.

The central noradrenergic system, originating primarily from the locus coeruleus (LC) in the brainstem, plays a crucial role in modulating nociceptive signals.[2][3] Descending noradrenergic pathways project to the spinal cord, where the release of norepinephrine (B1679862) can inhibit pain transmission.[1][4] This modulation is mediated by different adrenergic receptor subtypes, with both α1 and α2 adrenoceptors implicated in analgesia.

Core Findings: Supraspinal, Norepinephrine-Dependent Analgesia

A pivotal study by Wang LM, et al. (1996) established the foundational understanding of this compound's analgesic mechanism. Their research demonstrated that the analgesic effect of this compound is:

-

Centrally Mediated and Supraspinal in Origin: A dose-dependent analgesic effect was observed following subcutaneous (s.c.) and intracerebroventricular (i.c.v.) administration of this compound. However, no analgesic effect was seen after intrathecal (i.t.) injection, indicating that this compound's primary site of action is in the brain, not directly on spinal cord receptors.

-

Dependent on the Norepinephrinergic System: The analgesic effect of this compound was significantly attenuated by interventions that disrupt the norepinephrinergic system. This includes the depletion of norepinephrine stores and the lesioning of the locus coeruleus, the principal source of noradrenergic neurons projecting to the spinal cord.

-

Mediated by α1-Adrenergic Receptors: Pharmacological blockade of α1-adrenergic receptors was shown to significantly reduce this compound-induced analgesia. Conversely, antagonists for α2 and β-adrenergic receptors had no effect, strongly suggesting the specificity of this compound's downstream signaling through the α1 receptor subtype.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the role of the norepinephrinergic system in this compound analgesia.

Table 1: Effect of Adrenergic Antagonists on this compound-Induced Analgesia

| Antagonist | Receptor Target | Dose and Route of Administration | Effect on this compound (60 mg/kg, s.c.) Analgesia |

| Phentolamine | α1/α2-adrenergic antagonist | 10 mg/kg, i.p. or i.c.v. | Significant attenuation |

| Prazosin | α1-adrenergic antagonist | 3 mg/kg, s.c. | Significant attenuation |

| Yohimbine | α2-adrenergic antagonist | 5 mg/kg, s.c. | No influence |

| Propranolol | β-adrenergic antagonist | 10 mg/kg, i.p. | No influence |

Table 2: Effect of Norepinephrine Manipulation on this compound-Induced Analgesia

| Experimental Manipulation | Method | Dose and Route of Administration | Effect on this compound (60 mg/kg, s.c.) Analgesia |

| Norepinephrine Depletion | Reserpine administration (24h prior) | 2 mg/kg, i.p. | Marked reduction |

| Norepinephrine Restoration | Co-administration with norepinephrine (in reserpine-pretreated rats) | i.c.v. | Reversal of the reduced analgesia |

| Locus Coeruleus Lesion | Electrolytic lesion of bilateral locus coeruleus | N/A | Significant attenuation |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments that elucidated the role of the norepinephrinergic system in this compound analgesia.

Animal Models

-

Species: Sprague-Dawley rats were predominantly used in these studies.

Analgesia Assessment: Rat Tail-Flick Test

The rat tail-flick test is a standard method for assessing thermal pain sensitivity and the efficacy of analgesics.

-

Procedure: A focused beam of radiant heat is applied to the ventral surface of the rat's tail. The latency period, defined as the time taken for the rat to flick its tail away from the heat source, is measured. An increase in tail-flick latency is indicative of an analgesic effect. A cut-off time is typically employed to prevent tissue damage.

Pharmacological Interventions

-

Drug Administration:

-

Subcutaneous (s.c.): Injection into the loose skin on the back of the neck.

-

Intraperitoneal (i.p.): Injection into the peritoneal cavity.

-

Intracerebroventricular (i.c.v.): Stereotaxic implantation of a cannula into a lateral ventricle of the brain for direct administration of substances into the cerebrospinal fluid.

-

Intrathecal (i.t.): Injection into the subarachnoid space of the spinal cord.

-

Norepinephrine System Manipulation

-

Norepinephrine Depletion: Reserpine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, is administered to prevent the storage of norepinephrine in synaptic vesicles, leading to its depletion.

-

Locus Coeruleus Lesioning: Bilateral electrolytic lesions of the locus coeruleus are created to destroy the primary source of descending noradrenergic neurons.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

Proposed Signaling Pathway of this compound Analgesia

References

- 1. The noradrenergic pain regulation system: a potential target for pain therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rescue of Noradrenergic System as a Novel Pharmacological Strategy in the Treatment of Chronic Pain: Focus on Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Descending noradrenergic influences on pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Noradrenergic pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Intramolecular McMurry Coupling for the Synthesis of (+)-Ipalbidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the indolizidine alkaloid (+)-Ipalbidine, utilizing a key intramolecular McMurry coupling reaction. This methodology offers an efficient approach to the construction of the core bicyclic structure of this medicinally relevant compound.

Introduction

(+)-Ipalbidine is a naturally occurring indolizidine alkaloid that has garnered significant interest due to its potential therapeutic properties. A pivotal step in the total synthesis of this molecule is the intramolecular McMurry coupling of a diketone precursor, which facilitates the formation of the crucial carbon-carbon double bond within the bicyclic ring system. The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, typically mediated by a low-valent titanium species.[1][2]

Reaction Principle

The intramolecular McMurry coupling in the synthesis of (+)-Ipalbidine involves the reductive cyclization of a precursor molecule containing two ketone functionalities. This reaction is promoted by a low-valent titanium reagent, which is typically generated in situ from the reduction of titanium(IV) chloride (TiCl₄) or titanium(III) chloride (TiCl₃) with a reducing agent such as zinc dust (Zn) or a lithium aluminum hydride (LiAlH₄)/zinc couple.[1][2] The reaction proceeds through a pinacol-like intermediate, which is subsequently deoxygenated by the oxophilic titanium species to yield the target alkene.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of (+)-Ipalbidine and general procedures for McMurry coupling reactions.[3] Note: The precise experimental details from the original literature by Honda et al. are not publicly available; therefore, these protocols represent a practical guide based on typical reaction conditions. Researchers should optimize these conditions as necessary.

Protocol 1: Synthesis of the Diketone Precursor

The synthesis of the diketone precursor is a multi-step process starting from L-proline. A key intermediate is N-Boc-(S)-proline, which is converted to a suitable derivative for the introduction of the two ketone-bearing side chains. A representative final step to the diketone is outlined below.

Materials:

-

N-protected L-proline derivative with an appropriate side chain

-

p-Methoxyphenacyl bromide

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Reagents for subsequent functional group manipulations to install the second ketone (specifics will vary based on the detailed synthetic route)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve the N-protected L-proline derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of p-methoxyphenacyl bromide (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the mono-ketone intermediate.

-

Further synthetic steps are required to elaborate the second side chain and oxidize it to the ketone, yielding the final diketone precursor. These steps are highly dependent on the chosen synthetic strategy.

Protocol 2: Intramolecular McMurry Coupling to Synthesize (+)-Ipalbidine

This protocol describes the key cyclization step to form the indolizidine core of (+)-Ipalbidine.

Materials:

-

Diketone precursor

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn), activated

-

Tetrahydrofuran (THF), anhydrous

-

Pyridine (B92270), anhydrous

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Standard laboratory glassware for air-sensitive reactions and purification apparatus

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under a positive pressure of argon, add anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add TiCl₄ (4.0 equivalents) to the stirred THF.

-

Add activated zinc dust (8.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the resulting black slurry to reflux and maintain for 2-3 hours.

-

-

McMurry Coupling Reaction:

-

Cool the suspension of the low-valent titanium reagent to room temperature.

-

Prepare a solution of the diketone precursor in anhydrous THF containing a small amount of anhydrous pyridine (e.g., 10 mol%).

-

Add the solution of the diketone precursor dropwise to the stirred titanium slurry over a period of 4-6 hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization.

-

After the addition is complete, continue to stir the reaction mixture at reflux and monitor by TLC. The reaction time can vary significantly (typically 4-12 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of saturated aqueous K₂CO₃ solution.

-

Stir the mixture vigorously for 1 hour, then filter through a pad of Celite®.

-

Wash the filter cake thoroughly with THF and ethyl acetate (B1210297).

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield (+)-Ipalbidine.

-

Data Presentation

The following tables summarize the expected quantitative data for the key steps. Please note that the yields are representative and may vary based on the specific experimental conditions and the purity of the starting materials.

Table 1: Reaction Conditions and Yield for the Intramolecular McMurry Coupling

| Parameter | Value | Reference |

| Precursor | Diketone Derivative of L-proline | |

| Reagents | TiCl₄, Zn | |

| Solvent | THF | |

| Temperature | Reflux | |

| Reaction Time | 4 - 12 hours | General Procedure |

| Yield | 40 - 60% (Estimated) | General Procedure |

Table 2: Spectroscopic Data for (+)-Ipalbidine

| Spectroscopic Method | Expected Data |

| ¹H NMR (CDCl₃) | Characteristic peaks for the indolizidine core and the p-methoxyphenyl group. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the aliphatic and aromatic carbons of the Ipalbidine structure. |

| Mass Spectrometry (HRMS) | Calculated m/z for the molecular ion [M+H]⁺. |

| Infrared (IR) | Absorption bands corresponding to C-H, C=C, and C-O stretching vibrations. |

| Optical Rotation | Specific rotation value for the (+) enantiomer. |

Note: Specific peak assignments and values should be compared with literature data for authenticated samples of (+)-Ipalbidine.

Visualizations

Reaction Pathway

Caption: Synthetic pathway to (+)-Ipalbidine.

Experimental Workflow

Caption: Workflow for the McMurry coupling step.

References

Application Note: High-Efficiency Purification of Synthetic Ipalbidine Using Flash Column Chromatography

Abstract

This application note details a robust and efficient method for the purification of synthetic (+)-Ipalbidine, a promising non-addictive analgesic compound. The described protocol utilizes silica (B1680970) gel flash column chromatography, a widely accessible and scalable technique, to achieve high purity and yield of the target alkaloid from a crude synthetic reaction mixture. This document provides a comprehensive experimental protocol, a summary of expected quantitative outcomes, and a graphical representation of the purification workflow, intended for researchers and professionals in drug development and medicinal chemistry.

Introduction

(+)-Ipalbidine is an indolizidine alkaloid that has garnered significant interest in the pharmaceutical industry due to its potent analgesic properties without the addictive potential of traditional opioids.[1] As research into its therapeutic applications progresses, the need for reliable and scalable methods for obtaining high-purity Ipalbidine from synthetic routes is paramount. Chemical synthesis of complex natural products like this compound often results in a crude mixture containing the desired product alongside unreacted starting materials, byproducts, and reaction reagents.

Chromatography is an indispensable tool for the purification of such complex mixtures, with silica gel column chromatography being a particularly effective method for the separation of alkaloids.[2] This application note outlines a detailed protocol for the purification of a key precursor to (+)-Ipalbidine using flash chromatography, a technique that enhances the efficiency of traditional column chromatography by applying moderate pressure. Additionally, a final deprotection and purification step to yield (+)-Ipalbidine is described.

Experimental Protocols

This section provides detailed methodologies for the purification of a synthetic intermediate of (+)-Ipalbidine and the final purification of (+)-Ipalbidine itself.

2.1. Purification of (S)-2,3,8,8a-Tetrahydroindolizin-7(1H)-one (this compound Precursor)

This protocol is adapted from a documented synthesis of (+)-Ipalbidine and focuses on the purification of a key enaminone intermediate.[3]

-

Materials and Equipment:

-

Crude (S)-2,3,8,8a-Tetrahydroindolizin-7(1H)-one

-

Silica Gel (230-400 mesh)

-

Acetone (HPLC grade)

-

Glass chromatography column (40 mm internal diameter, 400 mm length)

-

Flash chromatography system (or manual setup with air/nitrogen pressure)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in acetone. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. The packed silica gel bed height should be approximately 200 mm.

-

Sample Loading: Dissolve the crude reaction mixture (e.g., 2.5 g) in a minimal amount of dichloromethane (B109758) (CH₂Cl₂). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

-

Elution: Begin elution with 100% acetone.[3] Maintain a constant flow rate of approximately 5 cm/min solvent front movement.

-

Fraction Collection: Collect fractions (e.g., 20 mL) and monitor the elution of the product by TLC using 100% ethyl acetate (B1210297) as the mobile phase. Visualize the spots under a UV lamp.

-

Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified (S)-2,3,8,8a-Tetrahydroindolizin-7(1H)-one as an off-white solid.

-

2.2. Final Purification of (+)-Ipalbidine

Following the synthesis from its precursor, the final product requires purification to remove any remaining reagents and byproducts.

-

Materials and Equipment:

-

Crude (+)-Ipalbidine from the final synthesis step

-

Silica Gel (230-400 mesh)

-

Ethyl Acetate (EtOAc, HPLC grade)

-

Hexane (HPLC grade)

-

Triethylamine (B128534) (Et₃N)

-

Glass chromatography column (20 mm internal diameter, 300 mm length)

-

Flash chromatography system

-

Rotary evaporator

-

TLC plates and associated equipment

-

-

Procedure:

-

Column Packing: Prepare and pack the column with silica gel using a slurry of 10% EtOAc in hexane.

-

Sample Loading: Dissolve the crude (+)-Ipalbidine in a minimal volume of dichloromethane and dry-load it onto silica gel as described in section 2.1.

-

Elution: Elute the column with a mobile phase of 70% EtOAc/hexane containing 1% triethylamine. The triethylamine is added to prevent peak tailing of the basic alkaloid on the acidic silica gel.[3]

-

Fraction Collection and Analysis: Collect fractions and monitor by TLC (mobile phase: 70% EtOAc/hexane with 1% Et₃N).

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure (+)-Ipalbidine. An 80% yield has been reported for the final deprotection and purification step.

-

Data Presentation

The following table summarizes the quantitative data from the purification of the this compound precursor.

| Parameter | Value | Reference |

| Purification Method | SiO₂ Flash Chromatography | |

| Compound | (S)-2,3,8,8a-Tetrahydroindolizin-7(1H)-one | |

| Crude Sample Amount | 3.74 g (of ynone precursor) | |

| Purified Product Amount | 2.05 g | |

| Yield | 96% | |

| Mobile Phase | 100% Acetone | |

| Stationary Phase | Silica Gel | |

| Purity | High (sufficient for subsequent steps) |

Note: The yield for the final purification of (+)-Ipalbidine after deprotection has been reported to be 80%.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of synthetic this compound.

Caption: Workflow for the Purification of Synthetic this compound.

Conclusion

The described flash column chromatography protocol provides an effective and efficient method for the purification of synthetic (+)-Ipalbidine and its precursors. By utilizing silica gel as the stationary phase and appropriate solvent systems, high purity and yield of the target alkaloid can be achieved. The addition of a base like triethylamine to the mobile phase is crucial for mitigating peak tailing and improving separation efficiency for basic compounds like this compound. This application note serves as a valuable resource for researchers and scientists involved in the synthesis and development of this compound and related alkaloids.

References

Determining the Cytotoxicity of Ipalbidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipalbidine, a natural alkaloid, has been identified for its potential therapeutic properties, including nonaddictive analgesic effects.[1] As with any novel compound being considered for further development, a thorough evaluation of its cytotoxic potential is a critical early step. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are fundamental in determining the dose-dependent effects of a compound on cell viability and proliferation, and for elucidating the potential mechanisms of cell death. The following protocols for MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays provide a robust framework for the initial cytotoxic characterization of this compound.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to comprehensively assess the cytotoxicity of this compound. The following assays measure different aspects of cell health:

-

MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][3][4]

-

LDH Assay: A colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[5]

-

Annexin V/PI Apoptosis Assay: A flow cytometry-based assay that differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Quantitative data from these assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a template for organizing experimental results.

Table 1: MTT Assay - Cell Viability upon this compound Treatment

| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 100 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Table 2: LDH Assay - Cytotoxicity of this compound

| This compound Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |

| 0 (Vehicle Control) | 0 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| Maximum LDH Release | 100 |

Table 3: Annexin V/PI Apoptosis Assay - Cell Population Distribution

| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |

| 0 (Vehicle Control) | ||||

| 10 | ||||

| 50 | ||||

| 100 |

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is outlined below.

References

- 1. Alkaloid Synthesis: this compound (Clive), Hosieine A (Hong), Gephyrotoxin (You), Cylindricine A (Pandey), Martinellic Acid (Aponick), Lundurine A (Zhang/Qin) [organic-chemistry.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

Application Notes and Protocols: Ipalbidine as a Molecular Probe in Neuroscience Research

A Note on the Availability of Information:

Initial searches for "Ipalbidine" did not yield specific data on a molecule with this name being used as a molecular probe in neuroscience research. It is possible that "this compound" is a novel or less-documented compound, or the name may be a misspelling.

To fulfill the user's request for detailed application notes and protocols, this document will provide a comprehensive guide for a hypothetical molecular probe, designated 'Hypothetical Probe-IPA' (HP-IPA) , designed to target nicotinic acetylcholine (B1216132) receptors (nAChRs). The data, protocols, and pathways described herein are synthesized from established research on well-characterized nAChR ligands and molecular probes used in neuroscience. This information is intended to serve as a representative example and a practical guide for researchers working with similar molecular tools.

Introduction to HP-IPA

HP-IPA is a novel, high-affinity antagonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), the most abundant subtype in the mammalian brain. The α4β2-nAChR is implicated in a variety of cognitive functions and is a key player in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.[1][2] HP-IPA can be radiolabeled with positron-emitting isotopes (e.g., ¹⁸F) for in vivo imaging using Positron Emission Tomography (PET) or tagged with fluorescent markers for in vitro applications. Its favorable pharmacokinetic profile and high binding specificity make it an excellent molecular probe for quantifying nAChR density and occupancy in both preclinical and clinical research settings.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of HP-IPA based on preclinical evaluations.

Table 1: In Vitro Binding Affinity and Selectivity of HP-IPA

| Target Receptor | Radioligand | Kᵢ (nM) | Source |

| α4β2 nAChR | [³H]HP-IPA | 0.8 | In-house data |

| α7 nAChR | [¹²⁵I]α-Bungarotoxin | > 1000 | Selectivity panel |

| M₁ Muscarinic | [³H]Pirenzepine | > 1500 | Selectivity panel |

| D₂ Dopamine | [³H]Raclopride | > 2000 | Selectivity panel |

| 5-HT₂ Serotonin | [³H]Ketanserin | > 1800 | Selectivity panel |

Table 2: In Vivo Pharmacokinetic Properties of [¹⁸F]HP-IPA in Rodents

| Parameter | Value |

| Brain Uptake (SUVmax) | 3.5 at 30 min |

| Thalamus:Cerebellum Ratio | 4.2 at 60 min |

| Plasma Half-life (t½) | 45 min |

| Metabolite Profile | >90% parent compound in brain at 60 min |

Signaling Pathway

HP-IPA acts as an antagonist at the α4β2 nAChR, thereby blocking the downstream signaling cascade typically initiated by acetylcholine. This includes the modulation of ion channel activity and downstream kinase pathways.

Caption: Signaling pathway of the α4β2 nicotinic acetylcholine receptor and the antagonistic action of HP-IPA.

Experimental Protocols

In Vitro Autoradiography with [³H]HP-IPA

This protocol is designed to visualize and quantify the distribution of α4β2 nAChRs in brain tissue sections.

Materials:

-

[³H]HP-IPA (specific activity ~80 Ci/mmol)

-

Unlabeled HP-IPA (for non-specific binding)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C

-

Cryostat-sectioned brain tissue (e.g., rat, mouse) mounted on slides

-

Phosphor imaging plates or autoradiography film

Procedure:

-

Tissue Preparation: Brain tissue is rapidly frozen and sectioned at 20 µm thickness using a cryostat. Sections are thaw-mounted onto charged microscope slides.

-

Pre-incubation: Slides are pre-incubated in binding buffer for 20 minutes at room temperature to rehydrate the tissue.

-

Incubation: Slides are incubated with 1 nM [³H]HP-IPA in binding buffer for 60 minutes at room temperature. For determination of non-specific binding, a parallel set of slides is incubated with the addition of 10 µM unlabeled HP-IPA.

-

Washing: Slides are washed 2 x 5 minutes in ice-cold wash buffer to remove unbound radioligand.

-

Drying: Slides are briefly dipped in distilled water to remove buffer salts and then dried under a stream of cool air.

-

Exposure: Dried slides are apposed to a phosphor imaging plate or autoradiography film for 2-4 weeks.

-

Imaging and Analysis: The imaging plate is scanned, and the resulting autoradiograms are analyzed using densitometry software. Regional binding is quantified by comparison to co-exposed radioactive standards.

In Vivo PET Imaging with [¹⁸F]HP-IPA in Rodents

This protocol outlines the procedure for a typical preclinical PET imaging study to assess nAChR density.

Materials:

-

[¹⁸F]HP-IPA (radiochemical purity >95%)

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

Saline for injection

-

Animal monitoring equipment (respiration, temperature)

Procedure:

-

Animal Preparation: A fasted rodent (e.g., rat) is anesthetized with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance). A tail vein catheter is placed for radiotracer injection.

-

Positioning: The animal is positioned in the PET scanner with the head in the center of the field of view. A transmission scan (CT or other) is acquired for attenuation correction.

-

Radiotracer Injection: A bolus of [¹⁸F]HP-IPA (typically 100-200 µCi) is injected via the tail vein catheter.

-

PET Scan Acquisition: Dynamic PET data are acquired in list mode for 60-90 minutes immediately following injection.

-

Image Reconstruction: The acquired data are reconstructed into a series of time-binned images using an appropriate algorithm (e.g., OSEM3D).

-

Data Analysis:

-

Regions of interest (ROIs) are drawn on the reconstructed images corresponding to brain areas with high (e.g., thalamus) and low (e.g., cerebellum) nAChR density.

-

Time-activity curves (TACs) are generated for each ROI.

-

The binding potential (BP_ND) can be calculated using a reference tissue model with the cerebellum as the reference region.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for utilizing HP-IPA in neuroscience research and the logical relationships between different experimental stages.

Caption: Logical progression of HP-IPA from preclinical validation to clinical and drug development applications.

Caption: Experimental workflow for a preclinical PET imaging study using [¹⁸F]HP-IPA.

References

Troubleshooting & Optimization

Technical Support Center: Ipalbidine Solubility for In Vivo Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Ipalbidine for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a photoactive indolizidine alkaloid naturally found in the seeds of Ipomoea hardwickii. It has demonstrated non-addictive analgesic properties. Like many alkaloids, this compound is a lipophilic molecule, readily soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. However, its aqueous solubility is expected to be low, which can significantly hinder its bioavailability and therapeutic efficacy in in vivo studies, leading to challenges in achieving desired systemic exposure and accurate assessment of its pharmacological effects.

Q2: What are the key physicochemical properties of this compound to consider for solubility enhancement?

A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solubilization strategy. Key parameters include:

-

pKa: The predicted pKa of this compound is approximately 10.17 ± 0.30.[1] As a basic compound, its solubility is pH-dependent and will increase in acidic environments where it can form a soluble salt.

-

Chemical Structure: this compound possesses a tertiary amine within its indolizidine core, which is the primary site for protonation and salt formation.

-

Organic Solvent Solubility: this compound is soluble in a range of organic solvents, which can be leveraged in co-solvent systems or solvent evaporation techniques for creating amorphous solid dispersions.[2]

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

A3: Several established techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications:

-

Physical Modifications:

-

Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosuspension increases the surface area-to-volume ratio, thereby improving the dissolution rate.

-

-

Chemical Modifications:

-

pH Adjustment: Lowering the pH of the aqueous vehicle to below the pKa of this compound will lead to its protonation and the formation of a more soluble species.

-

Salt Formation: Creating a salt of this compound with a pharmaceutically acceptable acid can significantly enhance its aqueous solubility.

-

Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol) can increase solubility.

-

Surfactants: The use of surfactants to form micelles that encapsulate the lipophilic this compound molecule can increase its apparent solubility in aqueous media.

-

Cyclodextrins: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can encapsulate the this compound molecule, shielding it from the aqueous environment and increasing its solubility.

-

Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization and absorption.

-

Troubleshooting Guide

| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |

| This compound precipitates out of solution upon preparation or during storage. | The concentration of this compound exceeds its solubility in the chosen vehicle. The pH of the solution is not optimal for maintaining solubility. The temperature has changed, affecting solubility. | 1. Determine the aqueous solubility of this compound at the desired pH and temperature. 2. If using a pH-adjusted buffer, ensure the pH is at least 2 units below the pKa of this compound (i.e., pH < 8). 3. Consider adding a co-solvent (e.g., 10-20% ethanol or PEG 400) to the aqueous vehicle. 4. Prepare a fresh solution before each experiment. |

| Low and variable drug exposure observed in in vivo pharmacokinetic studies. | Poor dissolution of this compound in the gastrointestinal tract. Precipitation of this compound in the physiological pH of the gut. | 1. Consider formulating this compound as a salt to improve dissolution rate. 2. Explore the use of a solid dispersion of this compound in a hydrophilic polymer to enhance dissolution. 3. Develop a lipid-based formulation (e.g., SEDDS) to maintain this compound in a solubilized state in the GI tract. |

| Difficulty in preparing a high-concentration dosing solution for animal studies. | The intrinsic solubility of this compound is too low for the required dose volume. | 1. Investigate the use of complexation with cyclodextrins (e.g., HP-β-CD) to significantly increase solubility. 2. Explore the use of micellar solubilization with non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL). 3. A combination of pH adjustment, co-solvents, and complexing agents may be necessary. |

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination of this compound

Objective: To determine the aqueous solubility of this compound at different pH values.

Methodology:

-

Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffers for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH).

-

Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Plot the solubility of this compound (in mg/mL or µM) against the pH of the buffer.

Protocol 2: Formulation of this compound using a Co-solvent System

Objective: To prepare a clear, stable solution of this compound for in vivo administration using a co-solvent approach.

Methodology:

-

Select a water-miscible co-solvent in which this compound has good solubility (e.g., ethanol, propylene glycol, PEG 400).

-

Prepare a stock solution of this compound in the chosen co-solvent at a high concentration.

-

In a separate vial, prepare the aqueous vehicle (e.g., saline or a buffer at a suitable pH).

-

Slowly add the this compound stock solution to the aqueous vehicle while vortexing or stirring continuously.

-

Visually inspect the final solution for any signs of precipitation.

-

If precipitation occurs, adjust the ratio of the co-solvent to the aqueous vehicle. Start with a low percentage of co-solvent (e.g., 5-10%) and gradually increase it until a clear solution is obtained.

-

Ensure the final concentration of the co-solvent is within the acceptable limits for the animal species being studied.

Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Methodology:

-

Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.

-

Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-40% w/v).

-

Slowly add this compound powder to the HP-β-CD solution while stirring.

-

Continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to facilitate complex formation.

-

After complexation, filter the solution to remove any undissolved this compound.

-

Determine the concentration of this compound in the final solution to confirm the extent of solubility enhancement.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for improving this compound solubility.

Caption: Proposed signaling pathway for this compound-induced analgesia.

References

Technical Support Center: Overcoming Challenges in the Purification of Ipalbidine

For researchers, scientists, and drug development professionals engaged in the study of Ipalbidine, achieving high purity is paramount for accurate biological evaluation and potential therapeutic applications. This technical support center provides a comprehensive guide to navigate the common challenges encountered during the purification of this potent indolizidine alkaloid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Recovery After Extraction | - Incomplete extraction from the plant matrix.- Degradation of this compound during extraction. | - Ensure the plant material is finely powdered to maximize surface area.- Use an acidified solvent (e.g., methanol (B129727) with 0.1% formic acid) to facilitate the extraction of the basic alkaloid as a salt.- Perform multiple extraction cycles to ensure complete recovery. |

| Poor Resolution/Peak Tailing in HPLC | - Inappropriate column chemistry for a basic compound.- Secondary interactions with residual silanols on the silica-based column.- Mobile phase pH is not optimal. | - Use a C18 reversed-phase column, which is a good starting point for alkaloids like this compound.- Employ an end-capped column specifically designed for basic compounds to minimize silanol (B1196071) interactions.- Add a mobile phase modifier like 0.1% formic acid to protonate this compound and reduce peak tailing. |

| Co-elution with Impurities | - Complex sample matrix from crude extracts.- Structurally similar alkaloids or byproducts from synthesis. | - Optimize the HPLC gradient to improve separation.- Employ a preliminary purification step such as Solid-Phase Extraction (SPE) to remove major interfering compounds before HPLC. |

| Difficulty in Crystallization | - Presence of impurities inhibiting crystal formation.- Inappropriate solvent system. | - Ensure the this compound concentrate is of high purity (>95%) before attempting crystallization.- Screen a variety of solvent systems. A common approach for alkaloids is to dissolve in a minimal amount of a good solvent (e.g., methanol, acetone) and then add a poor solvent (e.g., n-hexane, diethyl ether) until turbidity is observed, followed by slow cooling. |

| Compound Degradation During Purification | - Exposure to harsh pH conditions (highly acidic or alkaline).- Elevated temperatures. | - Maintain the pH of solutions within a stable range, avoiding extremes.[1]- Avoid excessive heat during solvent evaporation steps. Use a rotary evaporator at reduced pressure and moderate temperature. |

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic method for this compound purification?

A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for the purification of this compound. A C18 column is a recommended starting point, with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often with an acidic modifier like 0.1% formic acid to ensure good peak shape for the basic this compound molecule.

Q2: How can I assess the purity of my final this compound sample?

A2: The purity of this compound can be accurately determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used to determine purity based on peak area percentage. For a more precise and absolute quantification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an excellent method that can determine purity without the need for an identical reference standard.

Q3: What are some common impurities I might encounter?

A3: If synthesizing this compound, impurities can arise from starting materials, reagents, or side reactions. For instance, in a multi-step synthesis, byproducts from preceding steps can be carried over. When extracting from natural sources like Ipomoea hardwickii, other co-occurring alkaloids and plant metabolites are the primary impurities.

Q4: Are there any specific storage conditions recommended for purified this compound?

A4: While specific stability data for this compound is limited, as a general practice for alkaloids, it is advisable to store the purified compound in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is recommended. Solutions of this compound should be prepared fresh when possible.

Quantitative Data Summary

The following table summarizes quantitative data related to the synthesis and purification of this compound.

| Parameter | Method/Route | Value | Reference |

| Overall Yield | 8-step total synthesis | 24-26% | |

| Purity (Preparative HPLC) | Not Specified | >98% achievable | |

| Recovery (Preparative HPLC) | Semi-preparative RP-HPLC (for a peptide) | ~90% |

Experimental Protocols

Protocol 1: Column Chromatography for Initial Purification

This protocol is a general guideline for the initial purification of a crude this compound extract using silica (B1680970) gel column chromatography.

-

Column Preparation :

-

Select a glass column of appropriate size.

-

Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent.

-

Pack the column with the slurry, ensuring no air bubbles are trapped.

-

Add a small layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and solvent.

-

-

Sample Loading :

-

Dissolve the crude this compound extract in a minimal amount of a suitable solvent.

-

Carefully load the sample onto the top of the column.

-

-

Elution :

-

Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

-

Solvent Removal :

-

Combine the this compound-containing fractions and remove the solvent using a rotary evaporator.

-

Protocol 2: Recrystallization for Final Purification

This protocol outlines the steps for recrystallization to obtain high-purity this compound crystals.

-

Solvent Selection :

-

In a small test tube, test the solubility of a small amount of the purified this compound in various solvents to find a suitable single solvent (dissolves when hot, but not when cold) or a two-solvent system (one solvent in which it is soluble, and another in which it is insoluble).

-

-

Dissolution :

-

Place the this compound sample in an Erlenmeyer flask.

-

Add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a two-solvent system) until the solid just dissolves.

-

-

Crystallization :

-

If using a two-solvent system, add the "bad" solvent dropwise until the solution becomes cloudy. Then add a drop or two of the "good" solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

-

-

Isolation and Drying :

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the crystals thoroughly to remove any residual solvent.

-

Visualizations

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Technical Support Center: Enhancing the Stability of Ipalbidine in Solution

Welcome to the technical support center for Ipalbidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

1. Why is my this compound solution changing color?

A change in the color of your this compound solution could indicate degradation. This compound, as a photoactive alkaloid, may be susceptible to degradation upon exposure to light (photolysis) or oxidation, which can result in the formation of colored degradants.

-

Troubleshooting Steps:

-

Protect from Light: Store this compound solutions in amber vials or wrap the container with aluminum foil to protect it from light.

-

Inert Atmosphere: If oxidation is suspected, prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Use of Antioxidants: Consider the addition of antioxidants to the formulation. Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and chelating agents like EDTA.

-

pH Check: Ensure the pH of your solution is within a stable range. Extreme pH values can catalyze degradation reactions.

-

2. My this compound solution has become cloudy or has formed a precipitate. What should I do?